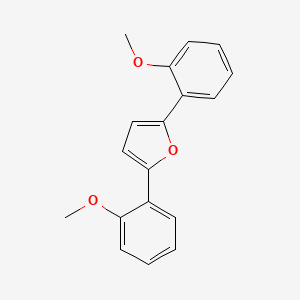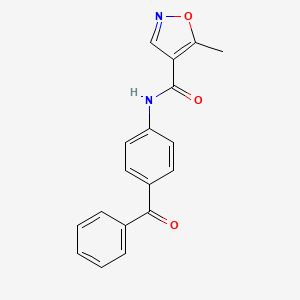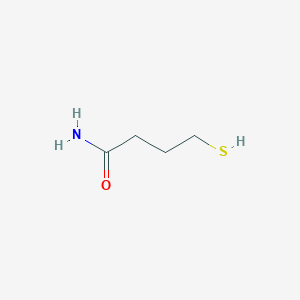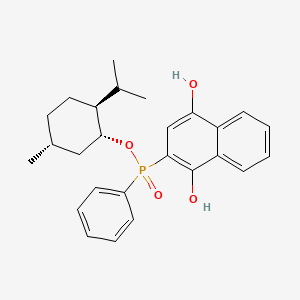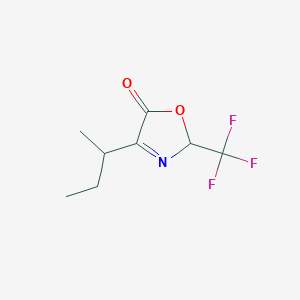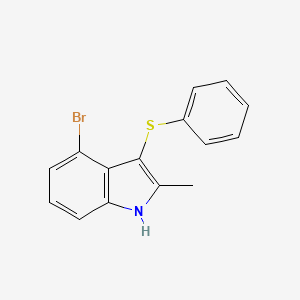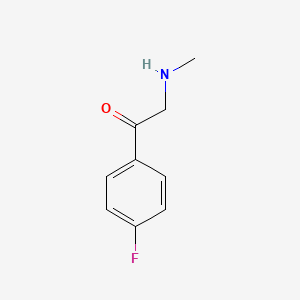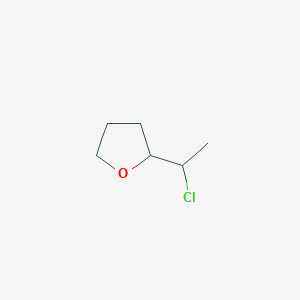
2-(1-Chloroethyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Chloroethyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. The presence of a chloroethyl group at the second position of the tetrahydrofuran ring makes this compound unique. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Chloroethyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with a chloroethylating agent. One common method is the reaction of tetrahydrofuran with 1-chloroethanol in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of 2-(1-Chloroethyl)tetrahydrofuran may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 2-(1-Chloroethyl)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the chloroethyl group can lead to the formation of ethyl-substituted tetrahydrofuran.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of hydroxyethyl tetrahydrofuran.
Oxidation Reactions: Formation of 2-(1-Chloroethyl)tetrahydrofuran-3-one.
Reduction Reactions: Formation of 2-(1-Ethyl)tetrahydrofuran.
科学的研究の応用
2-(1-Chloroethyl)tetrahydrofuran has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(1-Chloroethyl)tetrahydrofuran involves its interaction with molecular targets through its functional groups. The chloroethyl group can participate in nucleophilic substitution reactions, while the tetrahydrofuran ring can undergo ring-opening reactions. These interactions can lead to the formation of various products with different biological and chemical properties.
類似化合物との比較
Tetrahydrofuran: A parent compound without the chloroethyl group.
2-(1-Bromoethyl)tetrahydrofuran: Similar structure with a bromoethyl group instead of a chloroethyl group.
2-(1-Hydroxyethyl)tetrahydrofuran: A derivative with a hydroxyethyl group.
Uniqueness: 2-(1-Chloroethyl)tetrahydrofuran is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific applications where the chloroethyl functionality is required.
特性
CAS番号 |
54173-30-7 |
|---|---|
分子式 |
C6H11ClO |
分子量 |
134.60 g/mol |
IUPAC名 |
2-(1-chloroethyl)oxolane |
InChI |
InChI=1S/C6H11ClO/c1-5(7)6-3-2-4-8-6/h5-6H,2-4H2,1H3 |
InChIキー |
GWAALTYEOBRBEO-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCO1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B15211075.png)
![1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone](/img/structure/B15211078.png)
![8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline](/img/structure/B15211092.png)
